molecular formula C12H19O5P B14379083 Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester CAS No. 89901-52-0

Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester

Cat. No.: B14379083
CAS No.: 89901-52-0
M. Wt: 274.25 g/mol
InChI Key: DXJZKDZLNVZSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester, is a diethyl phosphonate ester featuring a 2-furanyl group at position 1 and a ketone moiety at position 3 of the butyl chain.

Properties

CAS No.

89901-52-0

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

4-diethoxyphosphoryl-4-(furan-2-yl)butan-2-one

InChI

InChI=1S/C12H19O5P/c1-4-16-18(14,17-5-2)12(9-10(3)13)11-7-6-8-15-11/h6-8,12H,4-5,9H2,1-3H3

InChI Key

DXJZKDZLNVZSCN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(=O)C)C1=CC=CO1)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The enolate phosphorylation method offers a robust alternative to traditional Arbuzov reactions. In this approach, the enolate of a ketone or ester precursor is generated using strong bases such as lithium diisopropylamide (LDA) or sodium hydride. For the target compound, the 3-oxobutyl group serves as the ketone substrate. Reaction with diethyl phosphorochloridite introduces the phosphonate group at the α-position relative to the ketone. Subsequent air oxidation stabilizes the phosphonate ester.

A representative procedure involves treating 1-(2-furanyl)-3-oxobutyl acetate with LDA in tetrahydrofuran (THF) at −78°C to form the enolate. Addition of diethyl phosphorochloridite at low temperatures (−40°C) yields the intermediate phosphite, which is oxidized in situ by atmospheric oxygen to the final diethyl phosphonate ester. This method achieves moderate to high yields (65–85%) and avoids the harsh conditions of classical Arbuzov reactions.

Phospho-Mukaiyama Aldol Reaction

Aldol Condensation Strategy

The phospho-Mukaiyama aldol reaction enables the direct coupling of aldehydes with silyl phosphites. For the target compound, 1-(2-furanyl)-3-oxobutanal is synthesized via oxidation of the corresponding alcohol or through a Grignard addition to furfural. The aldehyde is then reacted with diethyl trimethylsilyl phosphite under Lewis acid catalysis (e.g., boron trifluoride etherate) to form the α-phosphonated aldol adduct.

In a documented protocol, 1-(2-furanyl)-3-oxobutanal is treated with diethyl trimethylsilyl phosphite in dichloromethane at −78°C. Quenching with aqueous citric acid liberates the phosphonic acid ester, which is subsequently protected as the diethyl ester using ethyl chloroformate. This method achieves yields of 70–78%, with stereochemical outcomes influenced by the aldehyde’s conformation.

Solvent and Temperature Effects

Non-polar solvents (e.g., CH₂Cl₂) favor tighter transition states, enhancing stereoselectivity. Elevated temperatures (−40°C to 0°C) accelerate the reaction but may promote retro-aldol decomposition. The use of bulky silyl protecting groups (e.g., tert-butyldimethylsilyl) improves phosphite stability but complicates deprotection steps.

Arbuzov-Type Reaction with Halogenated Precursors

Halide Substitution Pathway

The classical Arbuzov reaction involves the nucleophilic substitution of alkyl halides with trialkyl phosphites. For the target compound, 1-(2-furanyl)-3-oxobutyl bromide is prepared via HBr addition to the corresponding allyl furan derivative. Reaction with triethyl phosphite at 80–100°C in a solvent-free system produces the diethyl phosphonate ester through a Michaelis-Arbuzov mechanism.

A patent-published method specifies reacting 1-(2-furanyl)-3-oxobutyl iodide with triethyl phosphite in toluene at reflux (110°C) for 12 hours. The product is purified via silica gel chromatography, yielding 60–72% of the desired ester. Excess phosphite (2–3 equivalents) ensures complete halide displacement.

Challenges in Halide Synthesis

Synthesizing the halogenated precursor often requires multiple steps, including radical bromination or Appel reactions. Competing elimination reactions—particularly in substrates with β-hydrogens—can generate alkene byproducts. Catalytic amounts of potassium iodide mitigate these issues by promoting smoother halogen exchange.

Pudovik Addition Followed by Oxidation

α-Hydroxyphosphonate Intermediate

The Pudovik reaction adds dialkyl phosphites to carbonyl compounds, forming α-hydroxyphosphonates. For the target compound, diethyl phosphite is added to 1-(2-furanyl)-3-oxobutanal in the presence of a base (e.g., MgO or Ba(OH)₂). The resulting α-hydroxyphosphonate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

In a representative procedure, diethyl phosphite (1.2 equivalents) reacts with 1-(2-furanyl)-3-oxobutanal in THF using MgO (1 equivalent) as the catalyst. After 24 hours at room temperature, the α-hydroxy intermediate is isolated (65% yield) and oxidized with Dess-Martin periodinane in dichloromethane to afford the final product in 58% overall yield.

Oxidation Efficiency and Byproducts

Oxidation steps introduce risks of over-oxidation (e.g., cleavage of the furan ring) or phosphonate ester hydrolysis. Mild oxidizing agents like pyridinium chlorochromate (PCC) minimize these side reactions but extend reaction times. Catalytic tetrabutylammonium bromide (TBAB) enhances oxidation rates in biphasic systems.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Enolate Phosphorylation 65–85 Avoids high temperatures; scalable Moisture-sensitive intermediates
Phospho-Mukaiyama Aldol 70–78 High stereoselectivity Complex aldehyde synthesis required
Arbuzov-Type Reaction 60–72 Single-step from halide Halide preparation laborious
Pudovik-Oxidation 58 Utilizes simple reagents Multi-step; oxidation risks

Reaction Conditions Overview:

  • Enolate Phosphorylation: THF, −78°C to −40°C, LDA, diethyl phosphorochloridite.
  • Phospho-Mukaiyama Aldol: CH₂Cl₂, −78°C, BF₃·OEt₂.
  • Arbuzov Reaction: Toluene, 110°C, triethyl phosphite.
  • Pudovik-Oxidation: THF, rt, MgO; Dess-Martin periodinane.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is a chemical compound with the molecular formula C14H23O6PC_{14}H_{23}O_6P and a molecular weight of approximately 270.25 g/mol. This compound has a phosphonic acid functional group and a furan ring, giving it unique chemical properties. It is also known as diethyl (2-oxobutyl) phosphonate and 3-diethoxyphosphoryl-2-oxolanone.

Scientific Research Applications

This compound has potential applications in organic synthesis and medicinal chemistry. Research indicates that compounds containing phosphonic acid groups exhibit various biological activities. Specifically, phosphonic acids have been studied for their potential as:

  • ligands
  • enzyme inhibitors
  • antimicrobial agents

The specific biological activities of this compound require further investigation to elucidate its therapeutic potential.

Potential Applications

This compound has potential applications in several fields:

  • Organic Synthesis : As an intermediate in synthesizing more complex molecules.
  • Medicinal Chemistry : For creating new drugs.
  • Material Science : Modifying polymer properties.
  • Agrochemicals : Developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester involves its interaction with molecular targets that recognize phosphate or phosphonate groups. The compound can act as a mimic of natural phosphate groups, allowing it to inhibit enzymes or interact with proteins that bind to phosphate-containing molecules. This property makes it useful in designing enzyme inhibitors and studying phosphate-related biochemical pathways .

Comparison with Similar Compounds

MB06322 (CS-917)

  • Structure : Contains a furanyl group linked to a thiazolyl substituent, forming a diethyl ester .
  • Activity: A prodrug of MB05032, acting as a noncompetitive fructose-1,6-bisphosphatase (FBPase) inhibitor. Advanced to clinical trials for type 2 diabetes but halted due to metabolite toxicity .

Diethyl (2-Oxobutyl)phosphonate

  • Structure : Features a ketone at position 2 of the butyl chain instead of position 3 .
  • Reactivity : The altered ketone position may affect nucleophilic attack sites, influencing its utility in Horner-Wadsworth-Emmons reactions or other synthetic applications .

(1-Methyl-1H-Pyrazol-4-yl)-Phosphonic Acid, Diethyl Ester

  • Structure : Substitutes the furan ring with a pyrazole heterocycle .
  • Synthesis : Prepared via phosphonic enamine intermediates, yielding 78% regioselectivity for the 1-methylpyrazolyl product .

Spectroscopic Data

Compound IR Peaks (cm⁻¹) Key Functional Groups Reference
Target Compound (Hypothetical) ~1670 (C=O), ~1280 (P=O) 3-oxobutyl, phosphonate ester Inferred
Diethyl (2-oxobutyl)phosphonate N/A 2-oxobutyl, phosphonate ester
Diethyl ester of 2-oxo-3,4-dihydro-2H-chromen-3-phosphonic acid 1780 (C=O), 1260 (P=O) Chromenone, phosphonate ester

Research Findings and Challenges

  • Clinical Relevance : Structural analogs like CS-917 underscore the importance of balancing efficacy and metabolic stability in phosphonate-based therapeutics .
  • Synthetic Flexibility : Phosphonic enamines () and diethyl phosphite reactions () offer versatile routes to diverse esters, though regioselectivity remains a challenge .
  • Spectroscopic Trends : IR peaks for phosphonate esters (P=O ~1260–1280 cm⁻¹) and carbonyl groups (C=O ~1630–1780 cm⁻¹) are consistent across analogues, aiding structural validation .

Biological Activity

Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is a compound with significant potential in medicinal chemistry due to its unique structural features, particularly the furan ring and phosphonic acid functional group. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15O4P
  • Molecular Weight : Approximately 270.25 g/mol
  • Functional Groups : Contains a phosphonic acid group and a furan ring.

The presence of the furan ring is notable as it may enhance the compound's biological activities compared to other phosphonic acid derivatives.

Biological Activities

Research indicates that phosphonic acids exhibit a range of biological activities, including:

  • Antiviral Properties : Compounds with phosphonic acid groups have been studied for their antiviral effects, particularly against viral infections where they inhibit viral replication mechanisms.
  • Antitumor Activity : Some studies suggest that phosphonic acids can affect cancer cell proliferation and induce apoptosis in certain cancer types.
  • Enzyme Inhibition : Phosphonic acid derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for various biological functions.

Case Studies and Research Findings

  • Antiviral Activity :
    • A study demonstrated that phosphonic acid derivatives could inhibit the replication of viruses by interfering with their nucleic acid synthesis. Specific mechanisms include the inhibition of viral polymerases, which are essential for viral RNA or DNA replication.
  • Antitumor Effects :
    • Research has shown that certain phosphonic acids can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. For example, a derivative similar to diethyl ester showed promising results in inhibiting tumor growth in xenograft models.
  • Enzyme Interaction :
    • Phosphonic acids have been documented to act as competitive inhibitors for enzymes involved in metabolic pathways. For instance, studies have highlighted their role in inhibiting key enzymes in cancer metabolism, thereby limiting energy supply to tumors.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Esterification : Reacting diethyl phosphite with 1-(2-furanyl)-3-oxobutanol under acidic conditions.
  • Phosphonylation Reactions : Utilizing phosphorus-containing reagents to introduce the phosphonate group into organic substrates.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Phosphonic acid, (3-methyl-2-oxobutyl)-diethyl esterC11H19O5PContains a methyl group instead of a furan ring
Diethyl (2-oxobutyl)phosphonateC10H19O4PLacks the furan ring; simpler structure
Phosphoric acid, diethyl esterC6H15O4PContains a phosphate group instead of a phosphonate

The unique furan substituent in this compound is believed to enhance its interactions within biological systems compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phosphonic acid diethyl esters are often prepared by reacting phosphonic acid derivatives with diethyl halides in the presence of a base (e.g., NaH) under controlled temperatures (0–5°C). Evidence from similar compounds shows yields ranging from 4% to 50%, depending on substituent reactivity and solvent choice (e.g., CH₂Cl₂ or CCl₄) . Optimization may involve adjusting stoichiometry, cooling protocols (e.g., ice baths), and purification via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : Peaks at 1630–1780 cm⁻¹ (C=O stretching) and 1020–1280 cm⁻¹ (P-O-C bonds) confirm ester and phosphoryl groups .
  • Mass Spectrometry : Exact molecular weight determination (e.g., 210.08218 for analogous compounds) using high-resolution MS ensures structural validation .
  • NMR : ¹H/¹³C NMR can resolve furanyl and butyl substituents, though specific data for this compound is not reported in the evidence.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) for related phosphonic esters emphasize:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Storage in airtight containers away from oxidizing agents, as phosphonates may degrade under harsh conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., furanyl vs. phenyl substituents) affect physicochemical properties?

  • Methodological Answer : Substituents influence properties such as:

  • Boiling Point : Phenyl-substituted analogs (e.g., [1-(4-Chloro-phenyl)-2-oxo-butyl]-phosphonic acid diethyl ester) have higher predicted boiling points (~257°C) compared to furanyl derivatives due to increased van der Waals interactions .
  • Solubility : Polar groups (e.g., oxo-butyl) enhance water solubility, while bulky esters (e.g., diethyl) reduce it. Computational tools (e.g., PSA = 35.53) can predict solubility trends .

Q. How can conflicting spectral data (e.g., IR variations in similar compounds) be resolved?

  • Methodological Answer : Discrepancies in IR peaks (e.g., 1630 vs. 1780 cm⁻¹ for C=O) may arise from:

  • Conformational isomerism (e.g., keto-enol tautomerism in oxobutyl groups).
  • Solvent effects (CCl₄ vs. CHCl₃) altering hydrogen bonding .
  • Advanced 2D NMR or X-ray crystallography is recommended for unambiguous assignments.

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • SMILES/InChIKey Inputs : Use descriptors like P(C(F)/C=C\C)(=O)(OCC)OCC (from analogous compounds) to model electronic properties in DFT calculations .
  • Reactivity Prediction : The furanyl group’s electron-rich nature may favor electrophilic substitutions, while the phosphonate ester acts as a leaving group in nucleophilic reactions .

Q. How does phosphonic acid degradation impact analytical detection in biological systems?

  • Methodological Answer :

  • Degradation Pathways : Fosetyl-Al derivatives degrade into phosphonic acid, detectable via LC-MS/MS. Quantify residues using isotope dilution methods to distinguish degradation products from native compounds .
  • Contradictions : Some studies report false positives due to matrix effects; spike-and-recovery experiments are critical for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.